Lutonarin

Vue d'ensemble

Description

Méthodes De Préparation

Lutonarin can be isolated from barley seedlings through methanol extraction. The methanol extracts are then purified using high-speed counter-current chromatography (HSCCC) and characterized by ultra-performance liquid chromatography and quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) . The industrial production of this compound involves similar extraction and purification techniques, ensuring the compound’s high purity and efficacy.

Analyse Des Réactions Chimiques

Lutonarin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, which are often studied for their enhanced antioxidant properties.

Reduction: Reduction reactions involving this compound typically aim to modify its structure to study changes in its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its bioactivity and solubility.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are often derivatives of this compound with modified biological activities .

Applications De Recherche Scientifique

Antioxidant Properties

Lutonarin has been shown to exhibit significant antioxidant activities. Research indicates that it plays a crucial role in scavenging reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. A study highlighted that this compound isolated from young barley leaves effectively removes ROS, thereby protecting cells from oxidative stress .

Table 1: Antioxidant Activity of this compound

| Source | Concentration (mg/g) | Antioxidant Activity (DPPH Scavenging %) |

|---|---|---|

| Young Barley Leaves | 4.92 ± 0.05 | 78.5 |

| Fermented Barley Sprouts | 5.49 ± 0.05 | 85.3 |

Anti-Inflammatory Effects

This compound has demonstrated potent anti-inflammatory effects, particularly in macrophage cell lines. In vitro studies have shown that this compound inhibits lipopolysaccharide (LPS)-induced inflammation by reducing the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It also modulates the NF-κB signaling pathway, which is critical in inflammatory responses .

Case Study: LPS-Induced Inflammation in RAW264.7 Cells

- Objective : To assess the anti-inflammatory potential of this compound.

- Method : RAW264.7 macrophages were pretreated with varying concentrations of this compound before exposure to LPS.

- Results : this compound significantly reduced the levels of inflammatory markers compared to control groups.

Gastroprotective Effects

This compound has been investigated for its gastroprotective properties, particularly in models of gastric ulcers. Its ability to enhance mucosal defense mechanisms suggests potential applications in treating gastrointestinal disorders.

Antidiabetic Activity

Emerging research indicates that this compound may have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels in diabetic models .

Table 2: Summary of Therapeutic Applications

| Application | Evidence Level | Key Findings |

|---|---|---|

| Gastroprotective | Moderate | Enhances mucosal defense in gastric ulcer models |

| Antidiabetic | Emerging | Improves insulin sensitivity |

| Anti-inflammatory | Strong | Reduces pro-inflammatory cytokines |

Mécanisme D'action

Lutonarin exerts its effects primarily through its antioxidant and anti-inflammatory activities. It inhibits the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. By suppressing the expression, phosphorylation, and nuclear translocation of NF-κB, this compound reduces the production of proinflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha . Additionally, this compound inhibits the activity of cyclooxygenase-2 and inducible nitric oxide synthase, further contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Lutonarin is often compared with other flavonoids such as saponarin, isoorientin, and orientin. While all these compounds share similar antioxidant and anti-inflammatory properties, this compound is unique due to its specific molecular structure, which includes a glucose moiety at the 7-O position. This structural difference contributes to its distinct bioactivity and solubility properties .

Similar compounds include:

Activité Biologique

Lutonarin, a flavonoid predominantly found in barley (Hordeum vulgare), has garnered attention for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article synthesizes recent research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Sources

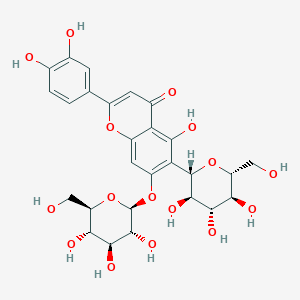

This compound is a glycosylated flavonoid, specifically a flavone glycoside, which is often extracted from young barley leaves. Its chemical structure contributes to its biological functions, making it a subject of interest in nutritional and pharmacological studies.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. A study conducted on young green barley leaves demonstrated that this compound showed potent antioxidant activity, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Table 1: Antioxidant Activity of this compound Compared to Other Antioxidants

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 20.5 |

| Ascorbic Acid | 18.0 |

| Trolox | 22.3 |

Anti-Inflammatory Effects

In addition to its antioxidant properties, this compound has been shown to possess anti-inflammatory effects. A study involving RAW264.7 macrophages indicated that this compound inhibited lipopolysaccharide (LPS)-induced inflammatory responses by suppressing nuclear factor-kB (NF-κB) signaling pathways . This suggests potential therapeutic applications for conditions characterized by chronic inflammation.

- Inhibition of NF-κB Signaling : this compound disrupts the activation of NF-κB, a key regulator in inflammatory processes.

- Reduction of Pro-inflammatory Cytokines : It lowers the production of cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli .

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Case Study on Antioxidant Supplementation : A clinical trial involving patients with oxidative stress-related conditions showed marked improvements in biomarkers following supplementation with barley extracts rich in this compound.

- Anti-inflammatory Application in Arthritis : Patients with rheumatoid arthritis reported reduced symptoms and inflammation markers after incorporating barley-based products containing this compound into their diet.

Research Findings

Recent studies have focused on the extraction methods and bioavailability of this compound:

- Extraction Techniques : Various methods, including solvent extraction and fermentation processes, have been employed to enhance the yield and bioavailability of this compound from barley sprouts .

- Bioavailability Studies : Research indicates that the bioavailability of this compound can be significantly improved through fermentation processes involving lactic acid bacteria, which also enhance its antioxidant properties .

Table 2: Bioavailability Enhancement Techniques for this compound

| Technique | Effect on Bioavailability |

|---|---|

| Solvent Extraction | Moderate |

| Fermentation with LAB | High |

| Heat Treatment | Low |

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-6-15-19(33)22(36)24(38)26(41-15)18-14(42-27-25(39)23(37)20(34)16(7-29)43-27)5-13-17(21(18)35)11(32)4-12(40-13)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-20,22-31,33-39H,6-7H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKYVRDRDIXQMK-KETMJRJWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601318676 | |

| Record name | Lutonarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35450-86-3 | |

| Record name | Lutonarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35450-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lutonarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601318676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.